molecular formula C17H16FN3O2 B11147930 ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11147930
M. Wt: 313.33 g/mol
InChI Key: YXXXFYGGIKIYBC-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the fluorophenyl group and the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core.

    Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.

    Fluorophenyl Compounds: These compounds contain the fluorophenyl group but may have different core structures.

Uniqueness

Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the fluorophenyl group. This combination imparts distinct chemical and biological properties that make it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-17(22)20-16-14(12-6-8-13(18)9-7-12)19-15-11(2)5-4-10-21(15)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

YXXXFYGGIKIYBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)F

Origin of Product

United States

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